(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoxazole ring, a pyrimidine moiety, and a pyrrolidine ring, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
This compound interacts with BRD4, inhibiting its activity. This compound has shown a potent inhibitory effect on BRD4, with an IC 50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The compound’s interaction with BRD4 affects various biochemical pathways. It has been shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Pharmacokinetics
Its potent inhibitory effect on brd4 suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its action .
Result of Action
The result of the compound’s action is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It also induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in MCF-7 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
(3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3,5-Dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone include:
- (3,5-Dimethylisoxazol-4-yl)benzyl derivatives
- Pyrimidinyl-pyrrolidine derivatives
- Isoxazole-pyrimidine hybrids
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-13(10(2)21-17-9)14(19)18-6-4-11(7-18)20-12-3-5-15-8-16-12/h3,5,8,11H,4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHUYXANDMZZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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